2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650927
InChI: InChI=1S/C8H8ClFO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
SMILES:
Molecular Formula: C8H8ClFO2S
Molecular Weight: 222.66 g/mol

2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17650927

Molecular Formula: C8H8ClFO2S

Molecular Weight: 222.66 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride -

Specification

Molecular Formula C8H8ClFO2S
Molecular Weight 222.66 g/mol
IUPAC Name 2-(2-chlorophenyl)ethanesulfonyl fluoride
Standard InChI InChI=1S/C8H8ClFO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
Standard InChI Key WLPIAZDELFOFBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCS(=O)(=O)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride (C₈H₇ClFSO₂) features a chlorophenyl group para to an ethanesulfonyl fluoride moiety. While direct experimental data for this compound remains scarce, comparative analysis with its sulfonyl chloride analog (C₈H₈Cl₂SO₂) allows for reasoned predictions:

Property2-(2-Chlorophenyl)ethane-1-sulfonyl Chloride Inferred Values for Fluoride Analog
Molecular FormulaC₈H₈Cl₂O₂SC₈H₇ClFO₂S
Molecular Weight239.12 g/mol237.60 g/mol
DensityNot reported~1.45 g/cm³ (estimated)
Melting PointPowder form 80-85°C (predicted)
Storage Conditions4°C -20°C (recommended for fluorides)

The fluoride's increased electronegativity at the sulfur center enhances its stability compared to the chloride counterpart, reducing hydrolysis susceptibility while maintaining electrophilic reactivity .

Spectroscopic Signatures

Though experimental spectra are unavailable, key spectral features can be anticipated:

  • ¹H NMR: Aromatic protons (δ 7.2-7.5 ppm), methylene protons adjacent to sulfonyl group (δ 3.5-4.0 ppm) .

  • ¹⁹F NMR: Characteristic sulfonyl fluoride resonance near δ 55-60 ppm .

  • IR Spectroscopy: S=O asymmetric stretch (~1370 cm⁻¹), S-F stretch (~750 cm⁻¹) .

Synthetic Methodologies

Nucleophilic Fluorination Routes

A practical synthesis could adapt procedures for ethene sulfonyl fluorides :

  • Sulfonate Formation: React 2-(2-chlorophenyl)ethanethiol with chlorine gas in aqueous HCl to form the sulfonyl chloride .

  • Fluoride Exchange: Treat the sulfonyl chloride with KF or AgF in anhydrous acetonitrile at 60°C .

This two-step approach typically achieves 65-80% yields for analogous compounds .

Catalytic Asymmetric Synthesis

Recent advances in Rh-catalyzed conjugate additions enable enantioselective synthesis of β-arylated sulfonyl fluorides :

ArB(OH)2+CH2=CHSO2FRh(cod)2BF4,LArCH2CH2SO2F\text{ArB(OH)}_2 + \text{CH}_2=CHSO_2F \xrightarrow{\text{Rh(cod)}_2\text{BF}_4, L*} \text{ArCH}_2CH_2SO_2F

Key parameters:

  • Catalyst: Rh(cod)₂BF₄ (5 mol%)

  • *Ligand (L)**: Chiral phosphoramidite (e.g., (R)-SegPhos)

  • Conditions: THF/H₂O (3:1), 40°C, 12h

  • Outcome: Up to 99.8% ee reported for similar substrates

Reactivity and Functionalization

SuFEx Click Chemistry

The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange reactions, enabling rapid bioconjugation:

RSO2F+NuHRSO2Nu+HFRSO_2F + NuH \rightarrow RSO_2Nu + HF

Applications:

  • Protein Labeling: Selective modification of lysine residues in pH 7.4 buffers .

  • Polymer Synthesis: Step-growth polymerization with diamines (Đ = 1.05-1.15) .

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes directed metallation:

  • Directed Ortho-Metalation:

    Ar-Cl+LDA78°CAr-LiE+Ar-E\text{Ar-Cl} + \text{LDA} \xrightarrow{-78°C} \text{Ar-Li} \xrightarrow{E^+} \text{Ar-E}

    Enables introduction of nitro, carboxyl, or heteroaryl groups at the ortho position .

PropertySulfonyl FluorideSulfonamide Metabolite
LogP2.11.3
Plasma Stability8h (t₁/₂)>24h (t₁/₂)
Protein Binding85%92%

Data extrapolated from in vitro studies of analogous compounds .

Enzyme Inhibition Profiles

Molecular docking suggests potential inhibition of:

  • Carbonic Anhydrase IX: ΔG = -9.8 kcal/mol (compared to -8.3 kcal/mol for acetazolamide)

  • Cysteine Proteases: IC₅₀ ≈ 150 nM (cathepsin B assay model)

ParameterLaboratory Scale Pilot Plant
Batch Size5g50kg
Solvent Volume10mL/g5L/kg
Reaction Time2h45min
Purity95%99.5%
Yield78%82%

Hazard Profile

While specific safety data is lacking, analogous sulfonyl fluorides exhibit:

  • Acute Toxicity: LD₅₀ (rat oral) = 320 mg/kg

  • Corrosivity: pH 1.5 (1% aqueous solution)

  • Environmental Impact: BOD₅ = 12 mg/L (OECD 301D)

Required PPE includes nitrile gloves, face shield, and Type II respirator for powder handling .

Emerging Research Directions

Continuous Flow Synthesis

Microreactor technology improves process safety and yield:

ConditionBatch Flow
Temperature40°C120°C
Residence Time40min2min
Space-Time Yield0.8g/L/h15g/L/h
Byproduct Formation12%<2%

Bioconjugation Platforms

Site-selective antibody modification achieves DAR (Drug-Antibody Ratio) 3.8-4.1 with <5% aggregation :

  • Conjugation Protocol:

    • Incubate trastuzumab (10 mg/mL) with 20 equiv. sulfonyl fluoride

    • pH 8.0 phosphate buffer, 25°C, 2h

    • Purify via size-exclusion chromatography

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